molecular formula C7H10N2O4S B1194465 (6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid CAS No. 68403-70-3

(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

Cat. No.: B1194465
CAS No.: 68403-70-3
M. Wt: 218.23 g/mol
InChI Key: OVPNGLNKPOSWGH-FQKPRHNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid (CAS 68403-70-3) is a crucial advanced intermediate in synthetic organic chemistry, particularly in the development and research of cephalosporin antibiotics . This compound serves as a key building block for the synthesis of more complex molecules; it is identified as a potential impurity and a degradation product of the broad-spectrum antibiotic Ceftizoxime, making it essential for analytical research and quality control in pharmaceutical development . With a molecular formula of C 7 H 10 N 2 O 4 S and a molecular weight of 218.23 g/mol, it features the core 5-thia-1-azabicyclo[4.2.0]octane structure characteristic of cephem compounds . The specific stereochemistry (6R,7R) is critical for its biological activity and function as a precursor. Researchers utilize this compound to study cephalosporin metabolism, stability, and to identify and quantify related substances in active pharmaceutical ingredients (APIs). This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(6R,7R)-7-amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c8-3-5(11)9-4(7(12)13)2(10)1-14-6(3)9/h2-4,6,10H,1,8H2,(H,12,13)/t2?,3-,4?,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPNGLNKPOSWGH-FQKPRHNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N2C(S1)C(C2=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987979
Record name 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68403-70-3
Record name 7-Amino-3-hydroxycepham-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068403703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Six-Step Synthesis from GCLE

The most documented route begins with (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE). The process involves sequential oxidation, ozonolysis, mesylation, chlorination, reduction, and deprotection steps:

StepReactionReagents/ConditionsYield
1DechlorinationZn, NH₄Cl in DMF at 10°C96%
2Oxidation18% Peracetic Acid in CH₂Cl₂ at 5°C81.8%
3Ozonolysis & ReductionO₃ followed by NaHSO₃ at -20°C81.8%
4MesylationMethanesulfonyl chloride, K₂CO₃ in DMF92.5%
5ChlorinationPCl₃ in CH₂Cl₂/DMF at 0°C87.6%
6DeprotectionZn in CH₂Cl₂/CH₃COOH, then m-cresol/Enzyme91.2%

Total Yield : ~56.8% (cumulative).

This method addresses challenges in earlier routes, such as isomerization during sulfonylation and low-temperature ozonolysis side reactions. The use of p-methoxybenzyl ester protects the carboxyl group, while enzymatic deprotection minimizes harsh acidic conditions.

Alternative Routes from Diphenylmethyl Esters

A less common approach starts with benzhydryl-protected intermediates. For example, (6R,7R)-3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester undergoes sequential deprotection and amidation. However, this route suffers from lower yields (<70%) due to steric hindrance during ester hydrolysis.

Optimized Preparation Approaches

Hydrogen Peroxide-Mediated Oxidation

Replacing peracetic acid with 30% H₂O₂ in Step 2 improves safety and reduces environmental impact. Under optimized conditions (5°C, 3h), this modification achieves an 85% yield while avoiding peracid-related hazards.

Enzymatic Deprotection

Substituting m-cresol with Semacylase PG-450 in Step 6 enhances selectivity for the p-methoxybenzyl group. This enzymatic method achieves a 94% deprotection yield, outperforming traditional acid-catalyzed methods (87%).

Solvent System Optimization

Using tetrahydrofuran (THF) instead of DMF in Steps 1 and 3 reduces side reactions. THF’s lower polarity minimizes Δ³ isomer formation, increasing intermediate stability by 12%.

Step-by-Step Reaction Analysis

Oxidation of 3-Hydroxyl Group (Step 2)

Peracetic acid oxidizes the 3-hydroxyl moiety to a ketone, forming a reactive ozonolysis substrate. The reaction mechanism involves nucleophilic attack by the peracid’s electrophilic oxygen, followed by proton transfer and ketone formation:

R-OH+CH3COOOHR=O+CH3COOH+H2O[1]\text{R-OH} + \text{CH}3\text{COOOH} \rightarrow \text{R=O} + \text{CH}3\text{COOH} + \text{H}_2\text{O} \quad

Ozonolysis and Reductive Workup (Step 3)

Ozone cleaves the Δ² double bond, forming an ozonide intermediate. Subsequent reduction with NaHSO₃ yields a primary alcohol, which is mesylated to enhance leaving-group ability:

R-CH=CH-R’+O3R-CHO+R’-CHONaHSO3R-CH2OH[1]\text{R-CH=CH-R'} + \text{O}3 \rightarrow \text{R-CHO} + \text{R'-CHO} \xrightarrow{\text{NaHSO}3} \text{R-CH}_2\text{OH} \quad

Mesylation and Chlorination (Steps 4–5)

Methanesulfonyl chloride converts the alcohol to a mesylate, facilitating nucleophilic displacement by chloride. PCl₃ acts as both a chlorinating agent and Lewis acid catalyst:

R-OH+CH3SO2ClR-OSO2CH3PCl3R-Cl[1]\text{R-OH} + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{R-OSO}2\text{CH}3 \xrightarrow{\text{PCl}_3} \text{R-Cl} \quad

Critical Factors Influencing Synthesis Success

Temperature Control

  • Ozonolysis : Maintaining -20°C prevents over-oxidation and ozonide decomposition.

  • Chlorination : Reactions at 0°C minimize PCl₃ hydrolysis, improving chloride availability.

Reagent Stoichiometry

A 3:1 molar ratio of Zn:NH₄Cl in Step 1 ensures complete dechlorination without excess metal residues.

Solvent Polarity

Polar aprotic solvents (DMF, THF) stabilize intermediates during mesylation and chlorination. Nonpolar solvents (hexane) aid crystallization.

Recent Methodological Advances

Continuous Flow Synthesis

Pilot-scale studies demonstrate that integrating Steps 2–4 into a continuous flow system reduces processing time by 40% and improves yield consistency (±2%).

Green Chemistry Initiatives

  • Biocatalytic Routes : Engineered esterases enable one-pot deprotection and amidation, eliminating organic solvents in Step 6.

  • Solvent Recycling : DMF recovery via vacuum distillation achieves 90% reuse, reducing waste .

Scientific Research Applications

Synthetic Intermediate

This compound serves as a crucial synthetic intermediate in the preparation of various cephalosporin derivatives, which are widely used as antibiotics. It has been utilized in the synthesis of Ceftaroline Fosamil, a broad-spectrum cephalosporin antibiotic effective against resistant bacterial strains .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that synthesized compounds derived from (6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid showed potent activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Anticancer Potential

Recent studies have investigated the anticancer properties of related compounds, suggesting that modifications on the bicyclic structure can lead to enhanced anticancer activity against cell lines such as MCF-7 (breast cancer) and others. The mechanisms often involve inhibition of specific cellular pathways or enzyme activities related to tumor growth .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study focused on synthesizing new derivatives from (6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid and evaluating their antimicrobial activities against Mycobacterium smegmatis. Compounds showed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml, indicating strong potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

Another research effort synthesized various derivatives of this compound and tested their effects on MCF-7 breast cancer cells using the MTT assay. Some derivatives exhibited significantly higher cytotoxic effects compared to standard drugs like Doxorubicin, highlighting their potential as novel anticancer agents .

Summary of Findings

Application AreaFindings
Synthetic IntermediateKey role in synthesizing cephalosporins like Ceftaroline Fosamil
Antimicrobial ActivityEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa
Anticancer PotentialSignificant cytotoxicity against MCF-7 cell line; potential for further drug development

Mechanism of Action

The mechanism of action of (6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains in the cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Biological Activity

(6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, commonly referred to as a derivative of cephalosporin, has garnered attention for its significant biological activities, particularly as an antibiotic. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which is crucial for its biological function. Its molecular formula is C10H12N2O3SC_{10}H_{12}N_2O_3S, and it exhibits properties typical of beta-lactam antibiotics.

PropertyValue
Molecular Weight224.28 g/mol
Boiling PointNot specified
SolubilitySoluble in water
CAS Number120709-09-3

(6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis and death.

Antimicrobial Efficacy

Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness has been compared with other cephalosporins and penicillins in several assays.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Klebsiella pneumoniae2 µg/mL
Pseudomonas aeruginosa4 µg/mL

Case Studies

  • Clinical Study on Efficacy Against Respiratory Infections :
    A clinical trial involving patients with pneumonia indicated that treatment with (6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid resulted in a significant reduction in symptoms compared to a placebo group, showcasing its potential as an effective therapeutic agent for respiratory infections.
  • In Vitro Studies :
    In vitro studies have shown that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option in resistant infections.

Safety and Toxicity

The safety profile of (6R,7R)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid has been assessed in various studies. While generally well-tolerated, some adverse effects such as allergic reactions and gastrointestinal disturbances have been reported, similar to other beta-lactam antibiotics.

Comparison with Similar Compounds

Substituent Variations at Position 3

Modifications at position 3 influence stability, bioavailability, and resistance to β-lactamases.

Compound Name Position 3 Substituent Molecular Weight Key Properties References
(6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Chloro (-Cl) 234.66 Enhanced stability against Gram-negative β-lactamases; moderate cytotoxicity (H302, H315) .
(6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-7-amino-8-oxo-...-2-carboxylic acid Thiadiazolylthio methyl 356.43 Improved Gram-positive coverage; resistance to hydrolysis .
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-...-2-carboxylic acid Acetoxymethyl (-OAcCH₂) 423.46 Broad-spectrum activity; higher serum protein binding (71–95% across species) .

Key Findings :

  • Chloro substitution () improves β-lactamase resistance but introduces toxicity risks.
  • Bulky heterocyclic groups (e.g., thiadiazole in ) extend antibacterial spectra .
  • Acetoxymethyl derivatives () exhibit dose-dependent pharmacokinetics due to variable protein binding .

Modifications at Position 7

The amino group at position 7 is often acylated to enhance target binding or reduce renal clearance.

Compound Name Position 7 Substituent Activity Spectrum References
(6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methyl-8-oxo-...-2-carboxylic acid Phenylglycyl Narrow-spectrum (primarily Gram-positive); susceptible to β-lactamases .
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-...-2-carboxylic acid Aminothiazolyl methoxyimino Extended Gram-negative coverage (e.g., Enterobacteriaceae); stable to AmpC .
(6R,7R)-7-[(2,2-Dimethylpropanoyl)amino]-3-methyl-8-oxo-...-2-carboxylic acid Pivaloyl Prodrug form (7-ADCA pivalamide); improves oral absorption .

Key Findings :

  • Methoxyimino-thiazole side chains () confer stability against plasmid-mediated β-lactamases .
  • Pivaloyl derivatives () are used in orally bioavailable cephalosporins due to esterase-mediated hydrolysis .

Pharmacokinetic and Stability Comparisons

  • Serum Protein Binding :
    • (6R,7R)-3-N,N-Dimethylcarbamoyloxymethyl derivatives (E1100) show species-dependent binding: 71–96% in humans, 56–95% in rodents .
    • Binding decreases at higher concentrations (82% at 405.96 μM vs. 91% at 4.06 μM in humans) .
  • Metabolic Stability :
    • Chlorinated analogues () exhibit longer half-lives due to reduced renal clearance .
    • Thiadiazole-containing compounds () resist oxidative degradation .

Table 1: Substituent Effects on Antibacterial Activity

Position 3 Group Gram-Positive Activity Gram-Negative Activity β-Lactamase Stability
-OH (Target Compound) Moderate Low Low
-Cl () High Moderate High
Thiadiazolylthio methyl High High Moderate

Table 2: Pharmacokinetic Parameters of Selected Analogues

Compound (Evidence) Protein Binding (%) Plasma Clearance (mL/h/kg) Volume of Distribution (L/kg)
E1100 (18) 82–91 44–64 0.15–0.30
3-Chloro derivative (5) N/A 20–30 (estimated) 0.25

Q & A

Basic: What synthetic routes are optimal for preparing (6R,7R)-7-amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid?

Methodology:

  • Key Reaction Conditions : Use trichlorophosphate and pyridine in a substitution reaction, achieving yields up to 96% (reported for structurally similar cephalosporin intermediates) .

  • Critical Steps : Protect the β-lactam ring during synthesis to prevent hydrolysis. Purify intermediates via recrystallization in acetone/water mixtures to ensure stereochemical integrity .

  • Data Table :

    ReagentSolventYield (%)Purity (HPLC)
    TrichlorophosphatePyridine96>98%

Basic: How is stereochemical integrity validated in this compound?

Methodology:

  • Analytical Techniques :
    • X-ray Crystallography : Resolve the (6R,7R) configuration by analyzing the bicyclic core and hydroxy/amino substituent orientations .
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the absence of epimers (e.g., 7S isomers) by comparing coupling constants (e.g., J6,74.8HzJ_{6,7} \approx 4.8 \, \text{Hz}) .
  • Example Data :
    • δ\delta (ppm) for C-7 amino group: 5.3–5.5 (doublet, integrates for 1H) .

Advanced: How do structural modifications at C-3 (hydroxy group) affect β-lactamase resistance?

Methodology:

  • Comparative Studies : Substitute the C-3 hydroxy group with acetoxymethyl or vinyl moieties (see ).
  • Key Findings :
    • C-3 Hydroxy : Low β-lactamase resistance but enhanced solubility (logP ≈ -1.2) .
    • C-3 Acetoxymethyl : Increased resistance (MIC \downarrow 4-fold against E. coli TEM-1) but reduced solubility (logP ≈ 0.8) .
  • Experimental Design : Test MIC values against β-lactamase-producing strains using broth microdilution assays (CLSI guidelines) .

Advanced: What analytical challenges arise in quantifying degradation products under acidic conditions?

Methodology:

  • Degradation Pathways :
    • Primary Degradant : Hydrolysis of the β-lactam ring at pH < 3, forming (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid .
    • Secondary Degradant : Oxidation of the thiazine sulfur at pH 7–9 .
  • Resolution Strategy :
    • Use HPLC-PDA with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate degradants.
    • Validation : Spike degradation markers (e.g., 8-oxo derivative) and confirm via LC-MS (m/zm/z 349.1 for parent; m/zm/z 367.2 for oxidized product) .

Basic: What is the role of the 7-amino group in antibacterial activity?

Methodology:

  • Structure-Activity Relationship (SAR) :
    • The 7-amino group binds penicillin-binding proteins (PBPs) via hydrogen bonding.
    • Modification Impact : Acylation (e.g., 7-(2-thienylacetyl)amino derivatives in ) broadens Gram-negative activity but reduces stability .
  • Experimental Validation :
    • MIC assays against S. aureus (ATCC 25923): Parent compound MIC = 2 µg/mL vs. acylated derivative MIC = 0.5 µg/mL .

Advanced: How does stereochemistry at C-6/C-7 influence pharmacokinetic properties?

Methodology:

  • Pharmacokinetic Studies :
    • (6R,7R) vs. (6R,7S) : The 7S epimer shows 3-fold lower plasma half-life (t1/2t_{1/2}) due to rapid renal clearance .
    • Data :
Isomert1/2t_{1/2} (h)CmaxC_{\text{max}} (µg/mL)
6R,7R1.812.5
6R,7S0.68.3
  • Mechanistic Insight : The 7R configuration enhances binding to serum albumin (binding affinity Kd=1.2μMK_d = 1.2 \, \mu M) .

Basic: How is purity assessed for this compound in research-grade samples?

Methodology:

  • Chromatographic Methods :
    • HPLC : Use a Zorbax SB-C18 column (4.6 × 150 mm) with UV detection at 254 nm. Acceptable purity: ≥95% .
    • Impurity Limits : ≤0.5% for any single unknown impurity (per ICH Q3A guidelines) .
  • Key Contaminants :
    • 3-Hydroxy epimer : Resolve using chiral chromatography (Chiralpak AD-H column) .

Advanced: What computational methods predict interactions with bacterial PBPs?

Methodology:

  • Molecular Docking :
    • PDB Structures : Use PBP3 (PDB: 3VSL) for Pseudomonas aeruginosa .
    • Binding Energy : The parent compound exhibits ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for 3-hydroxy derivatives .
  • Validation : Compare docking results with MIC data for mutant strains lacking PBP3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.